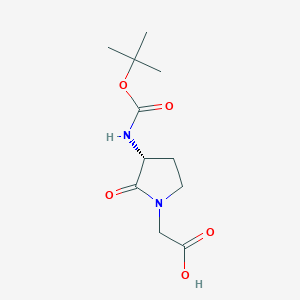

(R)-3-(Boc-氨基)-2-氧代-1-吡咯烷-乙酸

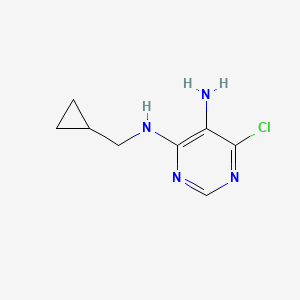

描述

“®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid” is a compound that contains a Boc-protected amino group. The Boc (tert-butoxycarbonyl) group is a common protecting group used in peptide synthesis . It is used to prevent the polymerization of amino acids during reactions .

Synthesis Analysis

The Boc group can be added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base . This process is commonly used in solid-phase peptide synthesis . Amino acid composition analysis can qualitatively and quantitatively determine the amino acid composition in a sample .Molecular Structure Analysis

The molecular structure of “®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid” would include a Boc-protected amino group, a pyrrolidine ring, and an acetic acid group. The chiral analysis of amino acids has important research significance in life sciences .Chemical Reactions Analysis

The Boc group is removed by exposing the Boc-protected residue on the chain to a strong acid . Typical reagents of choice for deprotection in existing methods are trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid or methanesulfonic acid in dioxane .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid” would depend on the specific characteristics of the Boc-protected amino group, the pyrrolidine ring, and the acetic acid group. Amino acids are the basic unit of protein and have a wide range of uses .科学研究应用

合成和化学修饰

(R)-3-(Boc-氨基)-2-氧代-1-吡咯烷-乙酸是有机合成中一种通用的中间体,特别是在药物和生物活性化合物开发中。该化合物通常因其保护性 Boc 基团而被利用,这在肽和复杂分子的合成中很有用。

- 促进合成中的脱保护:在神经元一氧化氮合酶抑制剂的合成中,乙酸已被用于促进 N-Boc 和 N-苄基双重保护的 2-氨基吡啶环的脱苄基化,突出了该化合物在复杂合成过程中的用途 (Haitao Ji 等人,2012 年)。

- 吡咯烷生物碱环系的构建模块:该化合物作为一种方便的手性合成构建模块,尤其是在将锂乙酸乙酯立体选择性加成到 Boc-l-脯氨酸内酯中,这对于构建吡咯烷生物碱环系至关重要 (G. Hanson 等人,1986 年)。

- 吡咯烷-2-酮合成的分子内环化:它促进了 Mn(III) 介导的 N-(2-烯-1-基)酰胺的分子内环化,为非对映异构体纯的 1,3,4-三取代吡咯烷-2-酮提供了一条途径,这对于合成 (R)-和 (S)-3-吡咯烷乙酸都很有价值 (R. Galeazzi 等人,1996 年)。

催化和对映选择性反应

该化合物在催化中发挥作用,特别是在对映选择性合成中,这对生产具有高纯度和功效的药物至关重要。

- 铑催化的酰胺化:使用芳氧基氨基甲酸酯进行的铑(III)催化的 C-H 酰胺化,得到 N-Boc 保护的芳胺,证明了该化合物在促进条件温和、官能团耐受性广的酰胺化中的作用,突出了其在合成有机化学中的重要性 (Christoph Grohmann 等人,2013 年)。

抗真菌和抗肿瘤活性

虽然主要用于合成,但 (R)-3-(Boc-氨基)-2-氧代-1-吡咯烷-乙酸的衍生物也显示出在抗真菌和抗肿瘤活性等生物应用中的潜力,证明了该化合物除了化学合成之外的意义。

- 抗肿瘤活性:从该化合物衍生的 6-取代吡咯并[2,3-d]嘧啶噻吩酰抗叶酸的合成和评价显示出有效的体外和体内抗肿瘤活性,这是由于叶酸受体和质子偶联叶酸转运蛋白对叶酸的选择性转运,而不是还原叶酸载体 (Lei Wang 等人,2010 年)。

作用机制

Target of Action

The primary target of ®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid is the amino group in various organic compounds . The compound acts as a protecting group for the amino group, preventing it from reacting with other substances during chemical transformations .

Mode of Action

The compound interacts with its targets by converting the amino group into a carbamate . This conversion involves the formation of a tert-butyloxycarbonyl (t-Boc or simply Boc) derivative, which is more stable than other derivatives due to the stability of the more substituted tert-butyl carbocation . The Boc group is removed by cleaving with a strong acid such as trifluoracetic acid (TFA), resulting in the protonation of the carbonyl oxygen .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the deprotection of the Boc group . This process involves the cleavage of the Boc protecting group, facilitated by the partial positive charge on the oxygen bonded to the t-butyl group . The resulting carbocation can be stabilized by undergoing an elimination by the trifluoroacetate ion .

Pharmacokinetics

It’s known that the use of a catalyst can lower the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent . This facilitates product separation and enhances efficiency and productivity relative to a batch process .

Result of Action

The result of the compound’s action is the successful deprotection of the Boc group , leading to the formation of a variety of aromatic and aliphatic amines . This process often occurs in residence times of less than a minute at 140 °C .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the use of a thermally stable ionic liquid can facilitate the high-temperature deprotection of amino acids and peptides .

未来方向

Future directions for the study of “®-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid” could include further exploration of its synthesis, properties, and potential applications. For example, the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines has been explored . Additionally, the use of a thermally stable ionic liquid for high-temperature Boc deprotection of amino acids and peptides has been described .

属性

IUPAC Name |

2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBMLDXQOFMMED-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

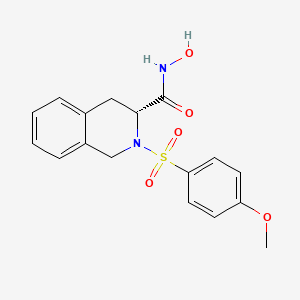

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-4-methylidenepiperidine-1-carboxylate](/img/structure/B1641550.png)

![2-[(7-Chloro-2-quinoxalinyl)oxy]propanoic acid](/img/structure/B1641553.png)

![Tert-butyl N-[5-(2,5-dioxopyrrol-1-yl)pentyl]carbamate](/img/structure/B1641558.png)

![(2e)-3-(4-[2-(Dimethylamino)ethoxy]phenyl)prop-2-enoic acid](/img/structure/B1641575.png)